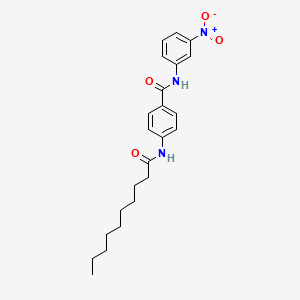![molecular formula C19H24N2O3S B15021728 2-(4-oxo-4-{[(2Z)-4-phenyl-1,3-thiazol-2(3H)-ylidene]amino}butan-2-yl)hexanoic acid](/img/structure/B15021728.png)
2-(4-oxo-4-{[(2Z)-4-phenyl-1,3-thiazol-2(3H)-ylidene]amino}butan-2-yl)hexanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{1-[(4-Phenyl-1,3-thiazol-2-yl)carbamoyl]propan-2-yl}hexanoic acid is a complex organic compound that features a thiazole ring, which is known for its diverse biological activities. Thiazole derivatives are commonly found in various biologically active compounds, including antimicrobial, antifungal, antiviral, and anticancer agents . This compound’s unique structure makes it a subject of interest in scientific research and industrial applications.
Méthodes De Préparation
The synthesis of 2-{1-[(4-Phenyl-1,3-thiazol-2-yl)carbamoyl]propan-2-yl}hexanoic acid typically involves the cyclization and condensation of haloketones with thioamide . One common method is the Hantzsch and Weber synthesis, which involves the reaction of arylketones with thiourea in the presence of iodine as a catalyst . The reaction conditions usually require heating the mixture for several hours to achieve the desired product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
2-{1-[(4-Phenyl-1,3-thiazol-2-yl)carbamoyl]propan-2-yl}hexanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible due to the presence of the thiazole ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazolidines.
Applications De Recherche Scientifique
2-{1-[(4-Phenyl-1,3-thiazol-2-yl)carbamoyl]propan-2-yl}hexanoic acid has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it useful in studying cellular processes and developing new therapeutic agents.
Mécanisme D'action
The mechanism of action of 2-{1-[(4-Phenyl-1,3-thiazol-2-yl)carbamoyl]propan-2-yl}hexanoic acid involves its interaction with specific molecular targets. For instance, thiazole derivatives are known to inhibit enzymes like S-methyl-5-thioadenosine phosphorylase, which plays a role in various cellular processes . The compound’s structure allows it to bind to these targets, disrupting their normal function and leading to the desired biological effects.
Comparaison Avec Des Composés Similaires
2-{1-[(4-Phenyl-1,3-thiazol-2-yl)carbamoyl]propan-2-yl}hexanoic acid can be compared with other thiazole derivatives, such as:
4-Phenyl-1,3-thiazole-2-amines: These compounds also exhibit significant biological activity and are used as scaffolds for developing new therapeutic agents.
N-[(4-Phenyl-1,3-thiazol-2-yl)carbamothioyl]benzamide: This compound shares a similar thiazole core and is investigated for its potential antifungal properties.
The uniqueness of 2-{1-[(4-Phenyl-1,3-thiazol-2-yl)carbamoyl]propan-2-yl}hexanoic acid lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C19H24N2O3S |
|---|---|
Poids moléculaire |
360.5 g/mol |
Nom IUPAC |
2-[4-oxo-4-[(4-phenyl-1,3-thiazol-2-yl)amino]butan-2-yl]hexanoic acid |
InChI |
InChI=1S/C19H24N2O3S/c1-3-4-10-15(18(23)24)13(2)11-17(22)21-19-20-16(12-25-19)14-8-6-5-7-9-14/h5-9,12-13,15H,3-4,10-11H2,1-2H3,(H,23,24)(H,20,21,22) |
Clé InChI |
RONWUDVZHQVPNE-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(C(C)CC(=O)NC1=NC(=CS1)C2=CC=CC=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[(E)-(3-hydroxy-4-nitrophenyl)methylidene]-2-(2-methylphenoxy)acetohydrazide](/img/structure/B15021647.png)
![2-methoxy-6-[(E)-(2-{4-[(4-methoxyphenyl)amino]-6-[(4-nitrophenyl)amino]-1,3,5-triazin-2-yl}hydrazinylidene)methyl]phenol](/img/structure/B15021651.png)
![N-(prop-2-en-1-yl)-2-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]oxy}acetamide](/img/structure/B15021661.png)

![3-(3,4-dimethoxyphenyl)-12-(2-methylphenyl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one](/img/structure/B15021667.png)
![1-(3-Bromo-4-hydroxy-5-methoxyphenyl)-7-fluoro-2-(4-methoxybenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B15021688.png)

![4-iodo-2-[(E)-(2-{4-[(2-methylphenyl)amino]-6-[(4-nitrophenyl)amino]-1,3,5-triazin-2-yl}hydrazinylidene)methyl]phenol](/img/structure/B15021692.png)
![7-Bromo-1-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-(4-methoxybenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B15021697.png)

![4-{3-Methoxy-4-[(4-nitrobenzyl)oxy]phenyl}-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B15021700.png)
![N-tert-butyl-2-methyl-4,9-dioxo-4,9-dihydronaphtho[2,3-b]furan-3-carboxamide](/img/structure/B15021702.png)
![1,3-diphenyl-5-[4-(propan-2-yl)benzylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B15021717.png)
![4-chloro-2-nitro-6-[(E)-({2-[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]phenyl}imino)methyl]phenol](/img/structure/B15021718.png)
